

A Comparative Guide to Apoptosis Inhibition: Ac-VEID-CHO vs. Z-VAD-FMK

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Compound of Interest		
Compound Name:	Ac-VEID-CHO	
Cat. No.:	B10770355	Get Quote

In the intricate landscape of apoptosis research, the selection of an appropriate inhibitor is paramount to achieving reliable and interpretable results. Among the myriad of available caspase inhibitors, **Ac-VEID-CHO** and Z-VAD-FMK have emerged as widely utilized tools. This guide provides a comprehensive comparison of these two inhibitors, offering insights into their mechanisms of action, specificity, and potential off-target effects, supported by experimental data and detailed protocols to aid researchers in making an informed choice for their specific experimental needs.

Mechanism of Action and Target Specificity

Ac-VEID-CHO is a synthetic, peptide-based aldehyde inhibitor. Its design is based on the preferred cleavage sequence of specific caspases. Aldehyde inhibitors like **Ac-VEID-CHO** are generally considered to be reversible or quasi-reversible, forming a covalent but unstable thiohemiacetal adduct with the catalytic cysteine residue in the caspase active site. This interaction is characterized by a relatively rapid on-off rate, allowing for a dynamic inhibition of caspase activity.

Z-VAD-FMK, in contrast, is a fluoromethylketone (FMK)-containing peptide that acts as an irreversible, pan-caspase inhibitor. The benzyloxycarbonyl (Z) group enhances its cell permeability.[1] The FMK moiety forms a stable covalent bond with the catalytic cysteine of caspases, leading to their permanent inactivation.[1] This irreversible nature makes Z-VAD-FMK a potent and broad-spectrum inhibitor of apoptosis.[2]



Data Presentation: A Quantitative Comparison

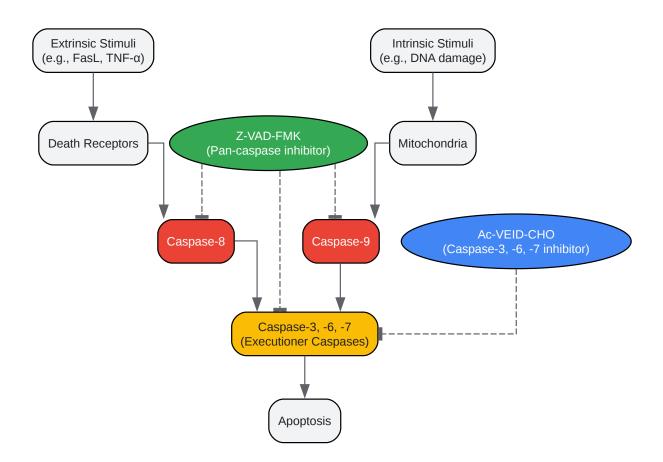
The following table summarizes the key characteristics and reported inhibitory concentrations (IC50) of **Ac-VEID-CHO** and Z-VAD-FMK against various caspases. It is important to note that these values are collated from various sources and experimental conditions may differ.

Feature	Ac-VEID-CHO	Z-VAD-FMK
Inhibitor Type	Peptide Aldehyde (Reversible/Quasi-reversible)	Peptide Fluoromethylketone (Irreversible)
Specificity	Selective for specific executioner caspases	Broad-spectrum (Pan- caspase)
Cell Permeability	Generally lower	Enhanced by the Z-group
IC50 Caspase-1	-	~0.53 μM
IC50 Caspase-3	Potent inhibitor	Potent inhibitor
IC50 Caspase-6	Potent inhibitor	Inhibits
IC50 Caspase-7	Potent inhibitor	Inhibits
IC50 Caspase-8	-	Inhibits
IC50 Caspase-9	-	Inhibits
Off-Target Effects	Less characterized	Can induce necroptosis, may affect other proteases
Common Working Conc.	10-100 μΜ	10-50 μΜ[3]

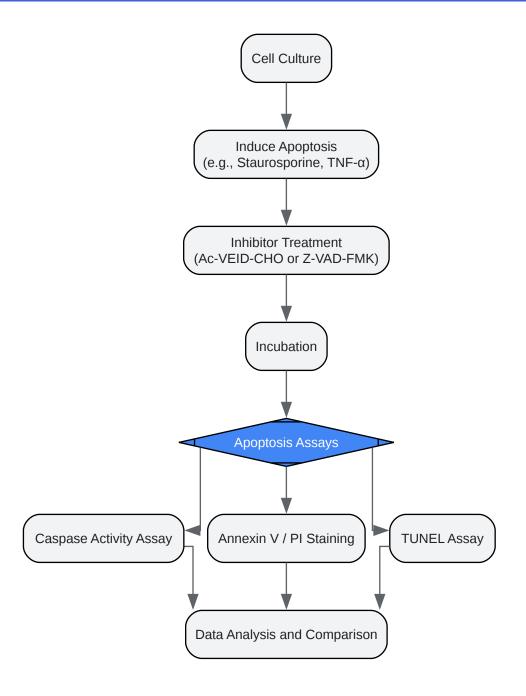
Signaling Pathways and Experimental Workflow

To visualize the points of intervention of these inhibitors and the general workflow for their evaluation, the following diagrams are provided.









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References



- 1. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
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